Rustmicin

Description

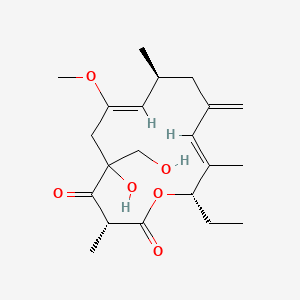

Structure

2D Structure

3D Structure

Properties

CAS No. |

100227-57-4 |

|---|---|

Molecular Formula |

C21H32O6 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

(3R,7Z,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione |

InChI |

InChI=1S/C21H32O6/c1-7-18-15(4)9-13(2)8-14(3)10-17(26-6)11-21(25,12-22)19(23)16(5)20(24)27-18/h9-10,14,16,18,22,25H,2,7-8,11-12H2,1,3-6H3/b15-9+,17-10-/t14-,16+,18-,21?/m0/s1 |

InChI Key |

WOFFENQLRMDHKE-CJAJMRFHSA-N |

Isomeric SMILES |

CC[C@H]1/C(=C/C(=C)C[C@@H](/C=C(/CC(C(=O)[C@H](C(=O)O1)C)(CO)O)\OC)C)/C |

Canonical SMILES |

CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)OC)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

galbonolide galbonolide A rustmicin |

Origin of Product |

United States |

Foundational & Exploratory

Rustmicin: A Technical Guide to its Discovery, Mechanism, and Origin from Micromonospora chalcea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rustmicin, a 14-membered macrolide antibiotic originating from the actinomycete Micromonospora chalcea, has emerged as a potent and specific inhibitor of fungal sphingolipid biosynthesis. This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its study. By targeting inositol phosphorylceramide (IPC) synthase, an enzyme essential for fungal viability but absent in mammals, this compound represents a promising scaffold for the development of novel antifungal therapeutics. This document consolidates key findings and methodologies to support further research and drug development efforts in this area.

Discovery and Origin

This compound was first identified as a potent antifungal agent produced by the actinomycete strain MA 7094, which was taxonomically assigned to the genus Micromonospora.[1] This genus, particularly the species Micromonospora chalcea, is a well-documented source of diverse bioactive secondary metabolites, including macrolide antibiotics.[2][3] Initially recognized for its activity against plant pathogenic fungi, subsequent research unveiled its powerful fungicidal properties against clinically significant human pathogens.[1][4]

Fermentation studies revealed that the production of this compound is highly dependent on culture conditions. Optimization of the fermentation medium showed that the concentration of tomato paste was a critical factor, primarily by helping to maintain the pH of the broth at or below 6.0.[1][4] Furthermore, the choice of antifoam agent was found to dramatically influence yield, with the substitution of UCON-LB625 for P-2000 leading to a 100% increase in production.[1] Through a combination of fermentation optimization and the generation of a non-sporulating mutant of the producing strain, the this compound titer was successfully increased from an initial 10 mg/liter to 145 mg/liter.[1]

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

The primary mechanism of this compound's antifungal activity is the specific and potent inhibition of inositol phosphorylceramide (IPC) synthase.[4][5][6] This enzyme catalyzes a critical, fungal-specific step in the sphingolipid biosynthesis pathway: the transfer of a phosphoinositol group from phosphatidylinositol (PI) to the C1 hydroxyl of ceramide, forming inositol phosphorylceramide (IPC).[7]

The inhibition of IPC synthase by this compound leads to two key downstream effects:

-

Accumulation of Ceramide: The blockage of its conversion leads to a buildup of the ceramide substrate.

-

Depletion of Complex Sphingolipids: The lack of IPC, the precursor for all complex sphingolipids in fungi (such as mannosyl-inositol-phosphorylceramide, MIPC), results in their depletion from cellular membranes.

This disruption of sphingolipid homeostasis is catastrophic for the fungal cell, leading to compromised membrane integrity, altered signaling, and ultimately, cell death.[4][6] The inhibition is reversible.[4][5] Because IPC synthase is absent in mammalian cells, this compound exhibits a high degree of selectivity for fungal pathogens, making it an attractive target for antifungal drug development.[7][8]

Caption: Inhibition of the fungal sphingolipid pathway by this compound.

Quantitative Biological Data

This compound demonstrates potent activity against a range of fungal species, with particularly high potency against Cryptococcus neoformans. The quantitative data for its inhibitory and fungicidal activities are summarized below.

Table 1: In Vitro Inhibition of Sphingolipid Synthesis and IPC Synthase

| Fungal Species | Target | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| Cryptococcus neoformans | Sphingolipid Synthesis | 0.2 ng/mL | [9] |

| Cryptococcus neoformans | IPC Synthase (membrane-bound) | 70 pM | [4][5][6][9] |

| Cryptococcus neoformans | IPC Synthase (solubilized) | 170 pM | [8] |

| Candida albicans | Sphingolipid Synthesis | 25 ng/mL | [9] |

| Saccharomyces cerevisiae | Sphingolipid Synthesis | 30 ng/mL |[9] |

Table 2: In Vivo Efficacy in a Murine Model of Cryptococcosis

| Animal Model | Infection Route | Treatment | Outcome | Reference(s) |

|---|

| DBA/2N Mice | Intravenous C. neoformans | this compound (10, 20, 40, 80 mg/kg) for 4 days | Dose-dependent reduction in fungal burden (CFU) in brain and spleen |[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Fermentation and Isolation of this compound

The production of this compound is achieved through submerged fermentation of Micromonospora sp. MA 7094.

-

Strain Maintenance and Inoculum Development: The Micromonospora strain is maintained on agar slants. An inoculum is developed by transferring a loopful of spores and mycelia into a seed medium and incubating for 2-3 days.

-

Production Fermentation: The seed culture is used to inoculate a production medium. A key component for high yield is tomato paste, which helps maintain the pH below 6.0.[1] The fermentation is carried out in a stirred-tank fermenter for 5-7 days.

-

Harvest and Extraction: The whole fermentation broth is harvested. This compound is extracted from the broth using a water-immiscible organic solvent, such as ethyl acetate. The organic phase is separated and concentrated under reduced pressure.

-

Purification: The crude extract is subjected to a series of chromatographic steps. This typically involves silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[10]

Caption: General workflow for this compound fermentation and isolation.

Inositol Phosphorylceramide (IPC) Synthase Inhibition Assay

This assay measures the ability of this compound to inhibit the IPC synthase enzyme from fungal membrane preparations. A fluorescent ceramide analog is commonly used as a substrate.

-

Preparation of Fungal Microsomes:

-

Grow the fungal culture (e.g., C. neoformans, C. albicans) to mid-log phase.

-

Harvest cells and wash with buffer.

-

Lyse the cells mechanically (e.g., with glass beads) in a lysis buffer containing protease inhibitors.

-

Perform differential centrifugation to pellet cell debris and then pellet the microsomal membrane fraction at high speed (e.g., 100,000 x g).

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Enzyme Inhibition Assay:

-

In a microplate or microcentrifuge tube, pre-incubate the fungal microsomes (e.g., 50 µg protein/ml) with varying concentrations of this compound (or DMSO as a vehicle control) for 15 minutes at room temperature.[8]

-

The reaction buffer typically contains Tris-HCl (pH 7.0), exogenous phosphatidylinositol (PI, e.g., 25 µM), and a detergent like sodium cholate (0.25%).[8]

-

Initiate the reaction by adding a fluorescent substrate, such as [³H]ceramide or C₆-NBD-ceramide (a fluorescent analog).[8]

-

Incubate the reaction for 60 minutes at room temperature.

-

-

Product Detection and Analysis:

-

Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

-

Extract the lipids.

-

Separate the product (e.g., [³H]IPC or NBD-IPC) from the unreacted substrate using thin-layer chromatography (TLC).

-

Quantify the product by scintillation counting (for ³H) or fluorescence imaging (for NBD).

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

In Vivo Efficacy Model (Murine Cryptococcosis)

This protocol describes a model of disseminated cryptococcosis in mice to evaluate the in vivo efficacy of this compound.

-

Inoculum Preparation:

-

Culture C. neoformans (e.g., strain MY2061) on agar plates.

-

Harvest yeast cells and wash them in sterile saline.

-

Count the cells using a hemocytometer and adjust the concentration to the desired inoculum size (e.g., 1 x 10⁵ cells/mouse) in saline.[6]

-

-

Infection:

-

Use a susceptible mouse strain, such as DBA/2N.[6]

-

Inject the prepared inoculum (e.g., in a volume of 0.1 mL) into each mouse via the lateral tail vein (intravenous inoculation).

-

-

Treatment:

-

Prepare this compound in a suitable vehicle for administration (e.g., intraperitoneal or oral).

-

Initiate therapy shortly after infection (e.g., within 15 minutes).[6]

-

Administer this compound at various doses (e.g., 10, 20, 40, 80 mg/kg) daily for a set period (e.g., 4 days).[6] Include a vehicle control group and a positive control group (e.g., Amphotericin B).

-

-

Endpoint Analysis (Fungal Burden):

-

At a predetermined time point post-infection (e.g., 7 days), humanely euthanize the mice.[6]

-

Aseptically remove target organs, such as the brain and spleen.

-

Homogenize each organ in a known volume of sterile saline.

-

Prepare serial dilutions of the organ homogenates and plate them onto selective agar (e.g., YM agar with antibiotics).

-

Incubate the plates until colonies appear, then count the colonies to determine the number of colony-forming units (CFU) per gram of tissue.

-

Compare the CFU counts between treated and control groups to assess efficacy.

-

Challenges and Limitations

Despite its potent in vitro activity, this compound faces challenges that have limited its clinical development.

-

In Vivo Instability: In the presence of serum, this compound undergoes rapid chemical degradation. It epimerizes at the C-2 position and is also converted to an inactive γ-lactone product.[4][5][6] This instability significantly reduces its effective concentration in vivo.

-

Drug Efflux: this compound is a substrate for multidrug efflux pumps, such as the PDR5 transporter in Saccharomyces cerevisiae.[4][5][6] This active removal of the compound from the fungal cell further decreases its intracellular concentration and overall efficacy.

Caption: Key factors limiting the in vivo efficacy of this compound.

Conclusion and Future Perspectives

This compound is a highly potent and selective inhibitor of fungal IPC synthase, a validated target for antifungal therapy. Its discovery from Micromonospora chalcea underscores the value of actinomycetes as a source of novel bioactive compounds. While the parent molecule's utility is hampered by pharmacokinetic challenges, its unique mechanism of action and high intrinsic potency make it an excellent starting point for medicinal chemistry efforts. Future research focused on developing structurally modified analogs with improved serum stability and reduced susceptibility to efflux pumps could lead to the development of a new class of powerful antifungal drugs to combat life-threatening fungal infections.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Fermentation studies of this compound production by a Micromonospora sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Models for Inducing Experimental Cryptococcosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. A new method for studying cryptococcosis in a murine model using 99mTc-Cryptococcus gattii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Mouse and Human Serum Stability of a Heterobivalent Dual-Target Probe That Has Strong Affinity to Gastrin-Releasing Peptide and Neuropeptide Y1 Receptors on Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US7659088B2 - Assay for inositol phosphorylceramide synthase activity - Google Patents [patents.google.com]

Inositol Phosphoceramide Synthase: A Promising Target for Novel Antifungal Therapies

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action. Inositol phosphoceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway, has emerged as a highly promising target for the development of new antifungal drugs. This technical guide provides a comprehensive overview of IPC synthase, its role in fungal viability, the inhibitors that target this enzyme, and the experimental methodologies used to study its function and inhibition.

The Critical Role of Inositol Phosphoceramide Synthase in Fungi

Inositol phosphoceramide (IPC) synthase (EC 2.7.8.11), encoded by the essential AUR1 gene in yeast, catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to a ceramide backbone, forming IPC.[1][2][3] This reaction is a pivotal step in the biosynthesis of complex sphingolipids, which are crucial components of the fungal cell membrane.[1][3] These sphingolipids play vital roles in maintaining cell membrane integrity, signal transduction, and cell differentiation.[3] The absence of IPC synthase and the IPC biosynthetic pathway in mammals makes this enzyme an attractive and specific target for antifungal therapy, minimizing the potential for host toxicity.[3][4]

Inhibition of IPC synthase disrupts the production of essential complex sphingolipids, leading to an accumulation of cytotoxic ceramide and a depletion of IPC and its derivatives.[3] This disruption triggers a cascade of detrimental cellular events, including the impairment of cell growth, induction of apoptosis (programmed cell death), and loss of cell wall integrity.[3][5]

Key Inhibitors of IPC Synthase

Several natural products have been identified as potent and specific inhibitors of IPC synthase. These compounds exhibit significant antifungal activity against a broad range of pathogenic fungi.

-

Aureobasidin A (AbA): A cyclic depsipeptide antibiotic that is one of the most extensively studied IPC synthase inhibitors.[6][7] It demonstrates potent, tight-binding, and non-competitive inhibition of the enzyme.[6]

-

Khafrefungin: A novel compound composed of an aldonic acid linked to a long alkyl chain.[6]

-

Rustmicin (Galbonolide A): A 14-membered macrolide that also acts as a reversible, non-competitive inhibitor of IPC synthase.[6][7]

These inhibitors serve as valuable tool compounds for studying the function of IPC synthase and as lead compounds for the development of new antifungal drugs.

Quantitative Data on IPC Synthase Inhibition

The efficacy of IPC synthase inhibitors has been quantified through various in vitro studies. The following tables summarize the inhibitory activity of Aureobasidin A against IPC synthase from different fungal species and the minimum inhibitory concentrations (MICs) required to inhibit fungal growth.

| Fungal Species | IPC Synthase Specific Activity (pmol/min/mg of protein) | Aureobasidin A IC50 (ng/mL) |

| Candida albicans | 134 | 2.1 |

| Candida glabrata | 400 | 2.0 |

| Candida tropicalis | 50 | 4.0 |

| Candida parapsilosis | 100 | 2.5 |

| Candida krusei | 150 | 3.0 |

| Aspergillus fumigatus | 2.5 | 3.0 |

| Aspergillus flavus | 1.0 | 5.0 |

| Aspergillus niger | 3.0 | 4.0 |

| Aspergillus terreus | 1.5 | 3.5 |

Table 1: Specific Activity of IPC Synthase and its Inhibition by Aureobasidin A in Various Fungal Species. [8][9]

| Fungal Species | Aureobasidin A MIC (μg/mL) |

| Candida albicans | 0.8 |

| Candida glabrata | <0.05 |

| Candida tropicalis | 0.4 |

| Candida parapsilosis | 0.2 |

| Candida krusei | 1.6 |

| Aspergillus fumigatus | >50 |

| Aspergillus flavus | >50 |

| Aspergillus niger | 0.8 |

| Aspergillus terreus | 25 |

Table 2: Minimum Inhibitory Concentrations (MICs) of Aureobasidin A against Various Fungal Species. [8][9]

Signaling Pathways and Experimental Workflows

Fungal Sphingolipid Biosynthesis and IPC Synthase Inhibition Pathway

The inhibition of IPC synthase disrupts the normal flow of the sphingolipid biosynthesis pathway, leading to downstream cellular consequences.

Caption: Fungal sphingolipid biosynthesis and the impact of IPC synthase inhibitors.

Experimental Workflow for IPC Synthase Activity Assay

A common method for determining IPC synthase activity involves the use of a fluorescently labeled ceramide substrate, followed by separation and quantification of the fluorescent product.

Caption: General workflow for an in vitro IPC synthase activity assay.

Detailed Experimental Protocols

Preparation of Fungal Microsomal Membranes

This protocol describes the isolation of microsomal membranes from fungal cells, which are enriched in IPC synthase.

-

Cell Culture and Harvest: Grow fungal cells in an appropriate liquid medium to the desired growth phase. Harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Disrupt the cells using mechanical methods such as bead beating or a French press.[8]

-

Differential Centrifugation:

-

Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to pellet cell debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.[8]

-

-

Resuspension and Storage: Resuspend the microsomal pellet in a suitable storage buffer (e.g., containing sucrose for cryoprotection) and store at -80°C until use. Determine the protein concentration of the membrane preparation using a standard protein assay.

In Vitro IPC Synthase Activity Assay (Fluorescence-based)

This protocol outlines a common method for measuring IPC synthase activity using a fluorescent ceramide analog.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Fungal microsomal membranes (a specific amount of protein, e.g., 10-50 µg).

-

Phosphatidylinositol (PI) as the phosphoinositol donor.

-

A fluorescent ceramide substrate, such as C6-NBD-ceramide.[2][10]

-

Reaction buffer (e.g., Tris-HCl or potassium phosphate buffer at a specific pH).

-

For inhibitor studies, pre-incubate the membranes with the inhibitor for a defined period before adding the substrates.[8]

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time, ensuring the reaction is in the linear range.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol.[2] This also serves to extract the lipids into the organic phase.

-

Separation of Lipids:

-

Thin-Layer Chromatography (TLC): Spot the extracted lipid sample onto a silica TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform:methanol:water).[2][11][12][13]

-

High-Performance Liquid Chromatography (HPLC): Alternatively, separate the lipids using a normal-phase HPLC column.[14]

-

-

Detection and Quantification:

-

For TLC, visualize the fluorescent spots under UV light and quantify the intensity of the IPC product spot using densitometry.

-

For HPLC, detect the fluorescent IPC product using a fluorescence detector and determine its amount by integrating the peak area.

-

-

Data Analysis: Calculate the specific activity of IPC synthase (e.g., in pmol of IPC formed per minute per mg of protein). For inhibitor studies, determine the IC50 or Ki value.

Antifungal Susceptibility Testing

Standardized broth microdilution methods are used to determine the Minimum Inhibitory Concentration (MIC) of IPC synthase inhibitors against various fungal species.

-

Preparation of Inoculum: Prepare a standardized suspension of fungal cells or spores.

-

Drug Dilution Series: Prepare a serial dilution of the IPC synthase inhibitor in a microtiter plate containing a suitable growth medium (e.g., RPMI 1640).[8]

-

Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate and incubate at an appropriate temperature for a defined period (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth of the fungus.

Conclusion

Inositol phosphoceramide synthase stands out as a compelling and validated target for the development of novel antifungal agents. Its essentiality in fungi and absence in mammals provide a clear therapeutic window. The availability of potent natural product inhibitors and robust in vitro and in vivo assays facilitates the screening and characterization of new chemical entities. Further research into the structure and mechanism of IPC synthase, coupled with medicinal chemistry efforts to optimize the existing inhibitor scaffolds, holds the potential to deliver a new class of much-needed antifungal drugs to combat the growing challenge of fungal infections.

References

- 1. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inositol Phosphorylceramide Synthase Is Located in the Golgi Apparatus of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are IPC synthase inhibitors and how do they work? [synapse.patsnap.com]

- 4. Mechanisms of aureobasidin A inhibition and drug resistance in a fungal IPC synthase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manipulation of fungal cell wall integrity to improve production of fungal natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Inositol Phosphorylceramide Synthase by the Cyclic Peptide Aureobasidin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Inositol Phosphorylceramide Synthase by Aureobasidin A in Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of inositol phosphorylceramide synthase by aureobasidin A in Candida and Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US7659088B2 - Assay for inositol phosphorylceramide synthase activity - Google Patents [patents.google.com]

- 11. A thin layer chromatographic method for determining the enzymatic activity of peroxidases catalyzing the two-electron reduction of lipid hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Thin Layer Chromatography (TLC) for Enzymes Screening [creative-enzymes.com]

- 14. Inhibition of yeast inositol phosphorylceramide synthase by aureobasidin A measured by a fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Rustmicin: A Technical Guide to its Antifungal Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rustmicin is a 14-membered macrolide antibiotic with potent antifungal properties. Its primary biological activity stems from the specific and high-affinity inhibition of inositol phosphoceramide (IPC) synthase, a critical enzyme in the fungal sphingolipid biosynthesis pathway. This inhibition leads to the depletion of complex sphingolipids and the accumulation of cytotoxic ceramide, resulting in fungicidal activity against a range of pathogenic fungi. This document provides a comprehensive overview of this compound's biological function, including quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Primary Biological Activity: Inhibition of Sphingolipid Biosynthesis

This compound's principal mechanism of action is the inhibition of sphingolipid biosynthesis, a pathway essential for fungal viability.[1][2] It specifically targets inositol phosphoceramide (IPC) synthase, the enzyme responsible for transferring a phosphoinositol group from phosphatidylinositol to ceramide, forming inositol phosphoceramide.[3][4] This enzymatic step is crucial for the synthesis of all complex sphingolipids in fungi. The inhibition of IPC synthase by this compound leads to two primary cellular consequences: the accumulation of ceramide and the depletion of complex sphingolipids, both of which contribute to its potent fungicidal effects.[5][6]

Quantitative Efficacy of this compound

The inhibitory potency of this compound has been quantified against both its molecular target, IPC synthase, and various fungal pathogens.

In Vitro Enzyme Inhibition

This compound is a highly potent inhibitor of IPC synthase, with inhibitory concentrations in the picomolar to nanomolar range.

| Fungal Species | Enzyme Form | IC50 |

| Cryptococcus neoformans | Membrane-bound | 70 pM[2][5] |

| Cryptococcus neoformans | Solubilized | 170 pM[5] |

| Candida albicans | Membrane-bound | ~1 nM[5] |

| Saccharomyces cerevisiae | Membrane-bound | ~2 nM[5] |

Antifungal Susceptibility (Minimum Inhibitory Concentration - MIC)

This compound exhibits potent activity against a variety of clinically relevant fungi, with particularly high efficacy against Cryptococcus neoformans.

| Fungal Species | MIC Range (µg/mL) |

| Cryptococcus neoformans | 0.0001 - 0.001[5] |

| Candida krusei | 0.015 - 0.031[5] |

| Candida species (various) | 0.015 - 0.031[5] |

| Candida albicans | 3.0[5] |

| Aspergillus fumigatus | >50 (insensitive)[5][7] |

Experimental Protocols

Inositol Phosphoceramide (IPC) Synthase Activity Assay

This assay measures the enzymatic activity of IPC synthase by quantifying the incorporation of a labeled substrate.

Principle: Membranes containing IPC synthase are incubated with radiolabeled ceramide and phosphatidylinositol. The resulting radiolabeled inositol phosphoceramide is then extracted and quantified.

Methodology:

-

Membrane Preparation: Isolate fungal membranes (50 µg of protein/ml) from the desired species (e.g., C. neoformans, C. albicans, S. cerevisiae).[5]

-

Reaction Mixture: Prepare a reaction mixture containing the fungal membranes, [3H]ceramide (0.18 µCi/ml), 25 µM exogenous phosphatidylinositol, and 0.25% sodium cholate.[5]

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature for 60 minutes.[5]

-

Lipid Extraction and Quantification: Extract the lipids and quantify the amount of [3H]inositol phosphoceramide formed using thin-layer chromatography and scintillation counting.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[5]

[3H]Inositol Incorporation Assay

This whole-cell assay determines the effect of this compound on the biosynthesis of sphingolipids and phosphatidylinositol.

Principle: Fungal cells are incubated with radiolabeled inositol in the presence of this compound. The incorporation of the radiolabel into sphingolipids and phosphatidylinositol is distinguished by their differential sensitivity to alkaline methanolysis.[5]

Methodology:

-

Cell Culture: Grow fungal cells (e.g., C. albicans) in microtiter dishes.

-

Labeling: Add [3H]inositol and varying concentrations of this compound to the cell cultures.

-

Incubation: Incubate the cells to allow for the incorporation of the radiolabel.

-

Lipid Extraction: Extract the total lipids from the cells.

-

Alkaline Methanolysis: Treat the lipid extract with a mild alkaline solution. This treatment selectively cleaves the glycerophospholipid headgroup of phosphatidylinositol, while leaving the phosphosphingolipids intact.[5]

-

Quantification: Separate the lipids by chromatography and quantify the radioactivity in the phosphatidylinositol and sphingolipid fractions.

-

Data Analysis: Determine the effect of this compound on the synthesis of each lipid class.

Serum Stability Assay

This assay evaluates the stability of this compound in the presence of serum, mimicking in vivo conditions.

Principle: this compound is incubated in serum, and its degradation over time is monitored by measuring its antifungal activity and by HPLC analysis of the parent compound and its degradation products.[1][5]

Methodology:

-

Incubation: Incubate this compound (e.g., at 100 µg/ml) in 50% fresh mouse serum in a pH 7.2 buffer at 37°C. A control sample without serum is also prepared.[1][5]

-

Time Points: At various time points, remove aliquots from both the serum-containing and control samples.

-

Antifungal Activity Measurement: Determine the remaining antifungal activity of the aliquots using a standard bioassay against a susceptible fungal strain.[5]

-

HPLC Analysis: Analyze the composition of the serum-containing samples by High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of this compound and its degradation products, L-760,262 (C-2 epimer) and L-770,715 (translactonized product).[1][5]

-

Data Analysis: Plot the antifungal activity and the concentrations of this compound and its degradation products over time to assess the stability of the compound.

Visualizations

Signaling Pathway: Inhibition of Sphingolipid Biosynthesis

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound, a potent antifungal agent, inhibits sphingolipid synthesis at inositol phosphoceramide synthase [pubmed.ncbi.nlm.nih.gov]

- 3. US7659088B2 - Assay for inositol phosphorylceramide synthase activity - Google Patents [patents.google.com]

- 4. Inositol phosphoceramide synthase is a regulator of intracellular levels of diacylglycerol and ceramide during the G1 to S transition in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of inositol phosphorylceramide synthase by aureobasidin A in Candida and Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Rustmicin: A Technical Guide for Drug Development Professionals

Abstract

Rustmicin, a 14-membered macrolide antibiotic, has demonstrated potent antifungal activity, primarily by inhibiting inositol phosphoceramide (IPC) synthase, a critical enzyme in the fungal sphingolipid biosynthesis pathway. This mechanism of action makes it a compelling candidate for the development of novel antifungal therapeutics. Understanding the intricate relationship between its chemical structure and biological activity is paramount for designing more effective and stable analogs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of antifungal agents with novel mechanisms of action. This compound, originally isolated from Micromonospora chalcea, has been identified as a potent inhibitor of fungal growth, particularly against clinically significant pathogens such as Cryptococcus neoformans.[1][2] Its fungicidal activity is attributed to the specific inhibition of IPC synthase, leading to the disruption of sphingolipid biosynthesis, accumulation of ceramide, and ultimately, cell death.[1][2] This guide delves into the structural determinants of this compound's antifungal potency, providing researchers and drug development professionals with a detailed understanding of its SAR.

Mechanism of Action: Targeting Fungal Sphingolipid Biosynthesis

This compound exerts its antifungal effect by selectively inhibiting IPC synthase, an enzyme essential for fungal viability but absent in mammals, making it an attractive therapeutic target.[3] IPC synthase catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to ceramide, a crucial step in the formation of complex sphingolipids. These molecules are vital components of the fungal cell membrane, involved in signaling pathways and maintaining cell integrity.

The inhibition of IPC synthase by this compound leads to a cascade of downstream effects, including the depletion of complex sphingolipids and the accumulation of cytotoxic ceramide. This disruption of cellular homeostasis results in potent, fungicidal activity.[1][2]

Structure-Activity Relationship (SAR) of this compound

The antifungal activity of this compound is highly dependent on its specific chemical structure. Modifications to the 14-membered macrolide ring, as well as the stereochemistry of its substituents, can dramatically alter its potency.

The Macrolide Core and Key Functional Groups

The integrity of the 14-membered macrolactone ring is essential for the biological activity of this compound. Key structural features that have been identified as crucial for its antifungal effects include:

-

The C-2 Position: The stereochemistry at the C-2 position is critical. Epimerization at this center, leading to the formation of L-760,262, results in a complete loss of antifungal activity.[1]

-

The Lactone Ring: Conversion of the macrolactone to a γ-lactone, a degradation product identified as L-770,715, also abrogates its inhibitory function.[1] This underscores the importance of the macrocyclic structure for proper binding to IPC synthase.

-

The C-21 Position: While modifications at some positions lead to inactivation, hydroxylation at the C-21 position results in derivatives with reduced but still significant antifungal activity. This suggests that this position may be a viable site for modification to improve pharmacokinetic properties without completely sacrificing potency.

Quantitative SAR Data

The following tables summarize the available quantitative data on the activity of this compound and its derivatives.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | Organism | Assay | IC50 | Reference |

| This compound | IPC Synthase | Cryptococcus neoformans | Enzyme Inhibition | 70 pM | [1][2] |

| This compound | Growth | Cryptococcus neoformans | Antifungal Susceptibility | <1 ng/mL | [1][2] |

Table 2: Structure-Activity Relationship of this compound Derivatives

| Compound | Modification | Biological Activity | Reference |

| L-760,262 | C-2 epimer of this compound | Inactive | [1] |

| L-770,715 | Translactonized γ-lactone | Inactive | [1] |

| 21-hydroxy this compound | Hydroxylation at C-21 | Reduced but significant antifungal activity |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the SAR of this compound and its analogs. The following sections describe the general methodologies employed in the key studies.

Inositol Phosphoceramide (IPC) Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of IPC synthase.

Objective: To determine the IC50 value of a test compound against IPC synthase.

General Procedure:

-

Preparation of Fungal Membranes:

-

Fungal cultures (e.g., C. neoformans, S. cerevisiae) are grown to mid-log phase.

-

Cells are harvested by centrifugation, washed, and spheroplasted (if necessary).

-

Spheroplasts are lysed, and the membrane fraction is isolated by differential centrifugation.

-

-

Enzyme Assay:

-

Membrane preparations are incubated with a reaction mixture containing a radiolabeled substrate (e.g., [³H]inositol or a fluorescently labeled ceramide analog), phosphatidylinositol, and a buffer system.

-

The test compound (e.g., this compound) is added at various concentrations.

-

The reaction is incubated at an optimal temperature for a defined period.

-

-

Quantification of Product:

-

The reaction is stopped, and the lipids are extracted.

-

The radiolabeled or fluorescently tagged IPC product is separated from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The amount of product formed is quantified by scintillation counting or fluorescence detection.

-

-

Data Analysis:

-

The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Antifungal Susceptibility Testing

Antifungal susceptibility testing determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungus.

Objective: To determine the MIC of a test compound against various fungal strains.

General Procedure (Broth Microdilution Method):

-

Preparation of Inoculum:

-

Fungal strains are grown on appropriate agar plates.

-

Colonies are suspended in sterile saline or broth, and the cell density is adjusted to a standard concentration.

-

-

Preparation of Microtiter Plates:

-

The test compound is serially diluted in a liquid growth medium (e.g., RPMI-1640) in the wells of a microtiter plate.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the standardized fungal suspension.

-

The plates are incubated at an appropriate temperature for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often defined as a certain percentage reduction in turbidity compared to a drug-free control well.

-

Logical Framework for this compound SAR Studies

The investigation of this compound's SAR follows a logical progression from initial discovery to the identification of key structural determinants of its activity.

Challenges and Future Directions

Despite its potent in vitro activity, this compound faces challenges for in vivo efficacy, including instability and susceptibility to drug efflux pumps.[1][2] In the presence of serum, this compound can rapidly epimerize at the C-2 position or undergo translactonization, leading to inactive products.[1] Furthermore, it has been identified as a substrate for multidrug efflux pumps in fungi, which can reduce its intracellular concentration.[1][2]

Future research efforts should focus on:

-

Improving Stability: Synthesizing analogs with modifications that enhance stability in biological matrices without compromising antifungal activity. The C-21 position could be a starting point for such modifications.

-

Overcoming Drug Efflux: Designing derivatives that are not recognized by fungal efflux pumps.

-

Expanding the SAR: Systematically exploring modifications at other positions of the macrolide ring to develop a more comprehensive SAR model.

-

In Vivo Efficacy Studies: Evaluating promising new analogs in animal models of fungal infections.

Conclusion

This compound represents a promising class of antifungal agents with a well-defined and clinically relevant mechanism of action. The structure-activity relationship studies conducted to date have provided valuable insights into the key structural features required for its potent inhibition of IPC synthase. While challenges related to stability and drug efflux remain, the foundational knowledge of its SAR provides a robust framework for the rational design of novel, more effective, and drug-like this compound analogs for the treatment of invasive fungal infections.

References

The antifungal spectrum of Rustmicin against pathogenic fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rustmicin, a 14-membered macrolide antibiotic, demonstrates potent and specific antifungal activity by targeting a crucial enzyme in the fungal sphingolipid biosynthesis pathway. This technical guide provides an in-depth overview of the antifungal spectrum of this compound against a range of pathogenic fungi, details the experimental protocols for its evaluation, and visualizes its mechanism of action. All quantitative data are presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are illustrated using diagrams.

Introduction

Originally isolated from Micromonospora chalcea, this compound was first identified by its activity against plant pathogenic fungi, such as wheat stem rust fungus.[1][2] Subsequent research has revealed its potent fungicidal activity against clinically important human pathogens.[1][3] The primary mechanism of action of this compound is the highly specific inhibition of inositol phosphoceramide (IPC) synthase, an essential enzyme in fungal sphingolipid synthesis.[1][3][4] This inhibition leads to the accumulation of ceramide and the depletion of complex sphingolipids, ultimately resulting in fungal cell death.[1][3] This guide synthesizes the current knowledge on this compound's antifungal properties to support further research and development efforts.

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

This compound exerts its antifungal effect by targeting the fungal sphingolipid biosynthesis pathway. This pathway is essential for fungal viability, playing a critical role in cell growth, signaling, and stress resistance. This compound specifically inhibits the enzyme inositol phosphoceramide (IPC) synthase.[1][3][4] This enzyme catalyzes the transfer of inositol phosphate from phosphatidylinositol to ceramide, forming inositol phosphoceramide.[1] This step is crucial for the formation of all complex sphingolipids in fungi.

The inhibition of IPC synthase by this compound results in two primary downstream effects:

-

Accumulation of Ceramide: The blockage of its conversion leads to a buildup of ceramide, which can trigger apoptosis-like cell death in fungi.

-

Depletion of Complex Sphingolipids: The lack of IPC and subsequent complex sphingolipids disrupts the integrity and function of the fungal cell membrane, contributing to cell death.[1][3]

The following diagram illustrates the fungal sphingolipid biosynthesis pathway and the point of inhibition by this compound.

Antifungal Spectrum of this compound: Quantitative Data

This compound exhibits a potent and varied spectrum of activity against pathogenic fungi. It is particularly effective against Cryptococcus neoformans and several Candida species. Notably, it demonstrates significantly lower activity against Candida albicans and is inactive against Aspergillus fumigatus. The minimum inhibitory concentrations (MICs) for this compound against a panel of human pathogenic fungi are summarized below.

| Fungal Pathogen | Strain(s) | MIC (µg/mL) | Reference |

| Cryptococcus neoformans | Various | 0.0001 - 0.001 | [1] |

| Candida krusei | ATCC 6258 | 0.015 | [1] |

| Candida parapsilosis | ATCC 22019 | 0.015 | [1] |

| Candida tropicalis | MY1011 | 0.015 | [1] |

| Candida glabrata | MY1012 | 0.031 | [1] |

| Candida lusitaniae | MY1020 | 0.031 | [1] |

| Candida albicans | Various | 3.0 | [1] |

| Aspergillus fumigatus | Various | > 20 | [1] |

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentrations (MICs) of this compound are determined using a broth microdilution method, following the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

4.1.1. Materials

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal isolates

-

This compound stock solution (dissolved in DMSO)

-

Spectrophotometer or plate reader

4.1.2. Protocol

-

Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: A serial twofold dilution of this compound is prepared in RPMI-1640 medium in the 96-well plates.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (without drug) and a sterility control well (without inoculum) are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours. For Cryptococcus neoformans, incubation may be extended to 72 hours.[5]

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control. Growth inhibition can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

The general workflow for the broth microdilution assay is depicted in the following diagram.

Inositol Phosphoceramide (IPC) Synthase Inhibition Assay

The inhibitory activity of this compound against IPC synthase is quantified using a biochemical assay with fungal microsomes.

4.2.1. Materials

-

Fungal microsomes (prepared from protoplasts)

-

C6-NBD-ceramide (fluorescent substrate)

-

Phosphatidylinositol (PI)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

This compound dilutions

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Fluorescence imaging system

4.2.2. Protocol

-

Reaction Mixture Preparation: Fungal microsomes are pre-incubated with phosphatidylinositol in the assay buffer.

-

Initiation of Reaction: The enzymatic reaction is started by the addition of C6-NBD-ceramide to the reaction mixture, along with varying concentrations of this compound.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination and Lipid Extraction: The reaction is stopped, and the lipids are extracted using a solvent system (e.g., chloroform/methanol).

-

Analysis: The extracted lipids are separated by thin-layer chromatography. The fluorescent product, NBD-IPC, is visualized and quantified using a fluorescence imaging system.

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of the IPC synthase activity (IC₅₀) is calculated from the dose-response curve.

The workflow for the IPC synthase inhibition assay is outlined below.

Limitations and Future Directions

Despite its potent in vitro activity, the therapeutic potential of this compound is hindered by certain limitations. In the presence of serum, this compound can undergo epimerization and conversion to an inactive γ-lactone form, reducing its stability.[3][6] Additionally, it has been shown to be a substrate for multidrug efflux pumps in some fungi, which could contribute to resistance.[3][6]

Future research should focus on medicinal chemistry efforts to develop analogs of this compound with improved stability and reduced susceptibility to efflux pumps, while retaining the potent and specific inhibition of IPC synthase. Such efforts could lead to the development of a novel class of antifungal agents with a unique mechanism of action.

Conclusion

This compound is a powerful antifungal agent with a well-defined mechanism of action targeting the essential sphingolipid biosynthesis pathway in fungi. Its potent activity against clinically significant pathogens like Cryptococcus neoformans and various Candida species makes it an important lead compound for antifungal drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers working to overcome the current limitations of this compound and unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fungal sphingolipids: role in the regulation of virulence and potential as targets for future antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Functions of Sphingolipids in Pathogenesis During Host–Pathogen Interactions [frontiersin.org]

Initial Studies on Rustmicin's Efficacy Against Cryptococcus neoformans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptococcus neoformans, an encapsulated yeast, is a significant opportunistic fungal pathogen, causing life-threatening meningoencephalitis, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Rustmicin, a macrolide antibiotic, has demonstrated potent in vitro and in vivo activity against C. neoformans. This document provides a comprehensive technical overview of the initial studies investigating the efficacy of this compound against this pathogen. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo experiments, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Cryptococcosis, the disease caused by Cryptococcus neoformans, is a major cause of morbidity and mortality worldwide. Current antifungal therapies are limited and can be associated with significant toxicity and the development of resistance. This compound has emerged as a promising antifungal candidate due to its potent activity against a range of fungal pathogens. This guide focuses on the foundational research into this compound's efficacy specifically against C. neoformans, with the aim of providing a detailed resource for researchers in the field of antifungal drug discovery and development.

Mechanism of Action of this compound

This compound exerts its antifungal effect by targeting the sphingolipid biosynthesis pathway, a critical component of the fungal cell membrane. Specifically, this compound is a potent inhibitor of inositol phosphoceramide (IPC) synthase.[1] This enzyme catalyzes the transfer of inositol phosphate from phosphatidylinositol to ceramide, a crucial step in the formation of complex sphingolipids in fungi.

Inhibition of IPC synthase by this compound leads to two primary downstream effects:

-

Accumulation of Ceramide: The blockage of the pathway causes a buildup of ceramide, which can induce cellular stress and apoptosis.

-

Depletion of Complex Sphingolipids: The lack of IPC and subsequent complex sphingolipids disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.

This mechanism is particularly attractive for antifungal drug development as IPC synthase is an essential enzyme in fungi but is absent in mammals, suggesting a high degree of selectivity and a potentially favorable safety profile.

Quantitative Data on Efficacy

The following tables summarize the key quantitative data from initial studies on this compound's efficacy against Cryptococcus neoformans.

Table 1: In Vitro Efficacy of this compound against C. neoformans

| Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | <1 ng/mL | [1][2] |

| Inositol Phosphoceramide (IPC) Synthase Inhibition (IC₅₀) | 70 pM | [1][2] |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Cryptococcosis

| Treatment Group (Dose) | Mean Fungal Burden (CFU/g) - Brain | Mean Fungal Burden (CFU/g) - Spleen | Reference |

| Vehicle Control | Not specified, used as baseline | Not specified, used as baseline | [3] |

| This compound (10 mg/kg) | Dose-dependent reduction | Dose-dependent reduction | [3] |

| This compound (20 mg/kg) | Dose-dependent reduction | Dose-dependent reduction | [3] |

| This compound (40 mg/kg) | Dose-dependent reduction | Dose-dependent reduction | [3] |

| This compound (80 mg/kg) | Dose-dependent reduction | Dose-dependent reduction | [3] |

| Amphotericin B (0.31 mg/kg) | Fully effective | Fully effective | [3] |

Note: The referenced study describes a dose-dependent reduction in colony-forming units (CFU) but does not provide specific mean values for each dose.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro susceptibility of C. neoformans to this compound is determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines.[4][5][6]

Materials:

-

Cryptococcus neoformans isolate (e.g., H99 strain)

-

Sabouraud Dextrose Agar (SDA)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Subculture the C. neoformans isolate on SDA and incubate at 35°C for 48-72 hours.

-

Harvest several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., from 0.001 to 1 µg/mL).

-

Include a drug-free well as a growth control and an uninoculated well as a sterility control.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well of the microtiter plate.

-

Incubate the plates at 35°C for 72 hours.

-

-

MIC Determination:

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well. This can be assessed visually or by reading the optical density at 490 nm using a microplate reader.

-

Inositol Phosphoceramide (IPC) Synthase Activity Assay

This assay measures the activity of IPC synthase and its inhibition by this compound using a fluorescence-based method.[7][8]

Materials:

-

Microsomal fractions containing IPC synthase from C. neoformans

-

Fluorescently labeled ceramide substrate (e.g., C6-NBD-ceramide)

-

Phosphatidylinositol (PI)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Fluorescence scanner

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, PI, and varying concentrations of this compound.

-

Add the microsomal fraction containing IPC synthase and pre-incubate for 10 minutes at 30°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the C6-NBD-ceramide substrate.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a chloroform/methanol mixture.

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

-

Analysis:

-

Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the product (NBD-IPC) from the substrate (NBD-ceramide).

-

Visualize and quantify the fluorescent spots using a fluorescence scanner.

-

Calculate the percentage of IPC synthase inhibition at each this compound concentration and determine the IC₅₀ value.

-

Murine Model of Disseminated Cryptococcosis

A murine model of disseminated cryptococcosis is used to evaluate the in vivo efficacy of this compound.[9][10][11]

Materials:

-

Specific pathogen-free mice (e.g., female BALB/c, 6-8 weeks old)

-

Cryptococcus neoformans isolate

-

Sterile saline

-

This compound formulation for injection (e.g., suspended in a suitable vehicle)

-

Anesthesia (e.g., isoflurane)

-

Tissue homogenizer

Procedure:

-

Infection:

-

Prepare an inoculum of C. neoformans in sterile saline at a concentration of 2 x 10⁶ cells/mL.

-

Anesthetize the mice and infect them via intravenous (tail vein) injection with 1 x 10⁵ yeast cells in a volume of 50 µL.

-

-

Treatment:

-

Begin treatment 24 hours post-infection.

-

Administer this compound (e.g., at doses ranging from 10 to 80 mg/kg) or a vehicle control intraperitoneally once daily for a specified duration (e.g., 7 days).

-

Include a positive control group treated with a standard antifungal agent like Amphotericin B.

-

-

Assessment of Fungal Burden:

-

At a predetermined time point after the final treatment (e.g., 24 hours), euthanize the mice.

-

Aseptically remove the brain and spleen.

-

Weigh the organs and homogenize them in a known volume of sterile saline.

-

Perform serial dilutions of the tissue homogenates and plate them on SDA.

-

Incubate the plates at 30°C for 48-72 hours and count the number of colony-forming units (CFUs).

-

Express the fungal burden as log₁₀ CFU per gram of tissue.

-

Visualizations

Sphingolipid Biosynthesis Pathway and this compound's Target

References

- 1. Analysis of sphingolipids, sterols, and phospholipids in human pathogenic Cryptococcus strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for Antifungal Susceptibility Testing of the Cryptococcus neoformans/C. gattii Complex: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 5. frontiersin.org [frontiersin.org]

- 6. In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US7659088B2 - Assay for inositol phosphorylceramide synthase activity - Google Patents [patents.google.com]

- 8. Characterization of the inositol phosphorylceramide synthase activity from Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mouse Inhalation Model of Cryptococcus neoformans Infection Recapitulates Strain Virulence in Humans and Shows that Closely Related Strains Can Possess Differential Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Antifungal Therapy in a Murine Model of Disseminated Infection by Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Rustmicin

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway of Rustmicin, a potent antifungal agent. Produced by the soil bacterium Micromonospora chalcea, this 14-membered macrolide has garnered significant interest for its unique mode of action, the inhibition of inositol phosphoceramide (IPC) synthase, a critical enzyme in fungal cell membrane biosynthesis.[1] This guide provides a detailed overview of the current understanding of this compound's genetic and enzymatic machinery, offering valuable insights for future research and development in antifungal therapies.

The Producing Organism: Micromonospora chalcea

This compound is a secondary metabolite produced by select strains of Micromonospora chalcea, a Gram-positive actinobacterium belonging to the family Micromonosporaceae.[2] Members of the genus Micromonospora are well-documented producers of a diverse array of bioactive compounds, including many clinically relevant antibiotics.[3][4] Genomic studies of various Micromonospora species have revealed a wealth of biosynthetic gene clusters (BGCs), particularly those encoding for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), the enzymatic machinery responsible for the assembly of complex natural products like this compound.[3][5][6] The type strain of Micromonospora chalcea is ATCC 12452, also cataloged as DSM 43026.[2][7][8] While whole-genome sequencing data for several Micromonospora chalcea strains are available, including strain 1K05785M01 in the KEGG database, the specific biosynthetic gene cluster responsible for this compound production has not yet been definitively identified and experimentally characterized in the public domain.[9]

The Core of the Pathway: A Putative Type I Polyketide Synthase

Based on the macrolide structure of this compound, its biosynthesis is predicted to be orchestrated by a Type I Polyketide Synthase (PKS). This large, multi-domain enzymatic complex functions as a molecular assembly line, iteratively condensing small carboxylic acid units to build the polyketide backbone of the molecule.

The proposed biosynthetic logic for this compound, based on its chemical structure, is as follows:

The assembly is likely initiated with a propionyl-CoA starter unit, followed by the incorporation of both methylmalonyl-CoA and malonyl-CoA extender units, as predicted by the arrangement of methyl and hydroxyl groups on the this compound backbone. Each module of the PKS is responsible for the addition of one extender unit and can contain various domains (e.g., ketosynthase, acyltransferase, ketoreductase, dehydratase, enoylreductase) that determine the modification state of the growing polyketide chain. The final linear polyketide intermediate is then cyclized, likely by a thioesterase domain at the end of the PKS module, to form the 14-membered macrolactone ring. Subsequent post-PKS modifications, such as hydroxylation and potentially glycosylation (though this compound itself is an aglycone), are carried out by tailoring enzymes encoded within the same BGC to yield the final bioactive molecule.

Experimental Approaches for Pathway Elucidation

The definitive characterization of the this compound biosynthetic pathway will rely on a combination of genomic and experimental techniques. The following workflow outlines a standard approach for identifying and characterizing novel biosynthetic gene clusters.

Experimental Protocols:

-

Whole Genome Sequencing and Bioinformatic Analysis: The genomic DNA of a this compound-producing strain of Micromonospora chalcea would be sequenced using a combination of long-read and short-read technologies to obtain a high-quality genome assembly. This assembly would then be analyzed with bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative BGCs.[5][10][11] The tool predicts the boundaries of the cluster and the putative functions of the genes within it based on homology to known biosynthetic genes.

-

Targeted Gene Disruption: To confirm the involvement of a candidate BGC in this compound biosynthesis, targeted gene disruption of key genes, such as the PKS gene, would be performed. This is typically achieved using CRISPR/Cas9-based methods or homologous recombination to create knockout mutants. The resulting mutants would be fermented, and their metabolite profiles analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of this compound production.

-

Heterologous Expression: The entire candidate BGC would be cloned from the genomic DNA of Micromonospora chalcea and expressed in a genetically tractable and well-characterized heterologous host, such as Streptomyces coelicolor or Aspergillus oryzae. Successful production of this compound in the heterologous host would provide definitive proof of the BGC's function.

Quantitative Data and Future Directions

Currently, there is a lack of publicly available quantitative data specifically on the this compound biosynthetic pathway, such as enzyme kinetics, precursor flux, or product titers from engineered strains. The identification and characterization of the this compound BGC will be a critical first step to enable such studies.

Table 1: Putative Precursors for this compound Biosynthesis

| Precursor | Role in Biosynthesis |

| Propionyl-CoA | Starter Unit |

| Methylmalonyl-CoA | Extender Unit |

| Malonyl-CoA | Extender Unit |

The elucidation of the this compound biosynthetic pathway will not only provide fundamental scientific knowledge but also open up avenues for metabolic engineering to improve this compound titers and to generate novel analogs with improved pharmacological properties. Understanding the enzymatic machinery will allow for combinatorial biosynthesis approaches, where genes from different pathways can be combined to create new "unnatural" natural products. Given the urgent need for new antifungal agents, the continued exploration of the biosynthetic potential of organisms like Micromonospora chalcea remains a promising frontier in drug discovery.

References

- 1. De Novo Whole-Genome Sequence of Micromonospora carbonacea JXNU-1 with Broad-Spectrum Antimicrobial Activity, Isolated from Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Micromonospora chalcea 1464-217L | Type strain | DSM 43026, ATCC 12452, CBS 269.62, IAM 14285, IFO 13503, JCM 3031, KCC A-0031, NBRC 13503, BCRC 11623, CECT 3195, CGMCC 4.1050, CGMCC 4.2101, HUT 6588, IFM 1108, IFO 12135, IMET 8209, IMSNU 20083, KCTC 9070, MTCC 329, NBRC 12135, NCIMB 12879, NRRL B-2344, VKM Ac-822 | BacDiveID:7885 [bacdive.dsmz.de]

- 3. Complete genome sequencing and comparative analyses of broad-spectrum antimicrobial-producing Micromonospora sp. HK10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The genus Micromonospora as a model microorganism for bioactive natural product discovery - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04025H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Micromonospora chalcea | JCM 12832 | BacDiveID:161270 [bacdive.dsmz.de]

- 8. Species: Micromonospora chalcea [lpsn.dsmz.de]

- 9. KEGG GENOME: Micromonospora chalcea [kegg.jp]

- 10. Comparative Genomics and Biosynthetic Potential Analysis of Two Lichen-Isolated Amycolatopsis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Micromonosporaceae biosynthetic gene cluster diversity highlights the need for broad-spectrum investigations - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on the Potential Therapeutic Uses of Rustmicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research into the therapeutic potential of Rustmicin, a 14-membered macrolide antifungal agent. The document consolidates key findings on its mechanism of action, antifungal spectrum, and preclinical evaluation, with a focus on quantitative data and detailed experimental methodologies.

Introduction

This compound, also known as galbonolide A, was initially identified as an inhibitor of plant pathogenic fungi.[1][2] Subsequent research revealed its potent fungicidal activity against clinically relevant human pathogens, establishing it as a promising, albeit challenging, lead compound for antifungal drug development.[2][3] Early studies elucidated its unique mechanism of action, targeting the fungal sphingolipid biosynthesis pathway, a pathway with notable differences from its mammalian counterpart, suggesting a potential for selective toxicity.[2][4]

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

This compound's primary antifungal activity stems from its potent and specific inhibition of inositol phosphoceramide (IPC) synthase.[1][2][3] This enzyme catalyzes a critical step in the fungal sphingolipid biosynthesis pathway.[4] By blocking IPC synthase, this compound leads to the accumulation of ceramide and a depletion of complex sphingolipids, which are essential components of the fungal cell membrane.[3][5] This disruption of sphingolipid homeostasis results in impaired fungal growth and, ultimately, cell death.[1] The inhibition of the membrane-bound IPC synthase by this compound has been shown to be reversible.[3]

Quantitative Antifungal Activity Data

The following tables summarize the in vitro antifungal activity of this compound against various fungal pathogens and its inhibitory potency against IPC synthase from different fungal species.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Cryptococcus neoformans | 0.0001 - 0.001[1] |

| Candida krusei | 0.015 - 0.031[1] |

| Candida albicans | Moderately sensitive (MIC not specified)[1] |

| Aspergillus fumigatus | Not inhibited[1] |

Table 2: Inhibition of Sphingolipid Synthesis and IPC Synthase by this compound

| Fungal Species | IC50 for Sphingolipid Synthesis Inhibition (ng/mL) | IC50 for IPC Synthase Inhibition |

| Cryptococcus neoformans | 0.2[2] | 70 pM[1][3] |

| Candida albicans | 25[2] | Not specified |

| Saccharomyces cerevisiae | 30[2] | Not specified |

Preclinical In Vivo Efficacy

This compound demonstrated efficacy in a mouse model of cryptococcosis.[1][3] However, its in vivo activity was less than what was predicted from its potent in vitro activity.[2][3]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Cryptococcosis

| Treatment Group (Dose in mg/kg) | Outcome |

| This compound (10, 20, 40, 80) | Dose-dependent reduction in CFU in brain and spleen[1] |

| This compound (100, in olive oil) | 100% sterilization of brains and spleen[2] |

| Amphotericin B (0.31) | Control[1] |

Limitations and Challenges

Early research identified two significant factors limiting the therapeutic potential of this compound: instability and susceptibility to drug efflux pumps.

-

Instability: In the presence of serum, this compound undergoes rapid epimerization at the C-2 position and is converted to an inactive γ-lactone.[1][2][3]

-

Drug Efflux: this compound is a substrate for the Saccharomyces cerevisiae multidrug efflux pump Pdr5.[1][2][3]

Detailed Experimental Protocols

The following are summaries of the key experimental protocols employed in the early research on this compound.

-

Fungal Strains: Saccharomyces cerevisiae W303-1A, Candida albicans MY1055, and Cryptococcus neoformans were utilized.[1][2]

-

Methodology: Minimum Inhibitory Concentrations (MICs) were determined using a microtiter plate-based assay. Fungal cultures were incubated with serial dilutions of this compound. The MIC was defined as the lowest concentration of the compound that inhibited visible growth.[1]

-

Methodology: Fungal cells were labeled with [3H]inositol in the presence of varying concentrations of this compound.[1][5] Lipids were extracted, and the incorporation of radioactivity into sphingolipids was distinguished from incorporation into phosphatidylinositol (PI) by their differential sensitivity to alkaline methanolysis.[1][5] The concentration of this compound that inhibited 50% of [3H]inositol incorporation into sphingolipids was determined as the IC50.[2]

-

Enzyme Source: Membranes containing IPC synthase were prepared from C. neoformans, C. albicans, and S. cerevisiae.[5]

-

Assay Conditions: The enzyme was incubated with [3H]ceramide as a substrate and phosphatidylinositol.[5] The reaction was carried out in the presence of various concentrations of this compound.[5] The amount of [3H]inositol phosphoceramide formed was quantified to determine the enzyme activity and the IC50 of this compound.[5]

-

Animal Model: DBA/2N mice were used for the infection model.[1]

-

Infection: Mice were infected intravenously with a lethal dose of C. neoformans.[1]

-

Treatment: this compound was administered intraperitoneally twice daily for four days, starting shortly after infection.[1] A control group was treated with Amphotericin B.[1]

-

Outcome Measurement: Seven days post-infection, brains and spleens were harvested, and the fungal burden was quantified by determining the number of colony-forming units (CFU).[1]

-

Methodology: this compound was incubated in a buffer at pH 7.2 in the presence or absence of 50% fresh mouse serum at 37°C.[1] At various time points, samples were taken and analyzed for antifungal activity using an agar diffusion assay and for the concentration of this compound and its degradation products by reverse-phase HPLC.[1]

Conclusion

The early research on this compound established it as a highly potent antifungal agent with a novel mechanism of action. Its specific inhibition of fungal IPC synthase at picomolar concentrations highlighted the potential of the sphingolipid biosynthesis pathway as a target for new antifungal therapies. However, significant challenges related to its stability in serum and susceptibility to multidrug efflux pumps were also identified, which have hindered its clinical development. Future research efforts may focus on synthetic modifications of the this compound scaffold to improve its pharmacokinetic properties while retaining its potent antifungal activity. This foundational work provides a valuable case study for the development of natural product-based antifungal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound, a potent antifungal agent, inhibits sphingolipid synthesis at inositol phosphoceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Rustmicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rustmicin is a macrolide antifungal agent that exhibits potent activity against a range of pathogenic fungi. Its unique mechanism of action involves the specific inhibition of inositol phosphoceramide (IPC) synthase, a key enzyme in the fungal sphingolipid biosynthesis pathway.[1][2] This pathway is essential for fungal cell growth and viability, and its absence in mammalian cells makes IPC synthase an attractive target for novel antifungal drug development. These application notes provide a detailed protocol for determining the in vitro susceptibility of fungal isolates to this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis